2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol is a key intermediate in the synthesis of (S)-1-(4-((2-(2-Aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one (GDC-0980) [, ]. GDC-0980 is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) []. These enzymes are crucial components of the PI3K pathway, which is often dysregulated in cancer development [].
The primary chemical reaction involving 2-(2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol, as described in the provided papers, is its conversion to GDC-0980 through a palladium-catalyzed coupling reaction with 2-aminopyrimidine-5-ylboronic acid []. This reaction likely involves the substitution of the chlorine atom in the 2-position of the thienopyrimidine core with the 2-aminopyrimidine-5-yl group from the boronic acid.
GDC-0980 acts as a dual inhibitor of PI3K and mTOR, key enzymes in the PI3K/Akt/mTOR pathway []. This pathway regulates crucial cellular processes such as growth, proliferation, survival, and angiogenesis, making it a critical target in cancer therapy []. GDC-0980 inhibits this pathway by binding to the ATP-binding sites of both PI3K and mTOR, thereby blocking their downstream signaling cascades and ultimately inhibiting tumor growth [].
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4